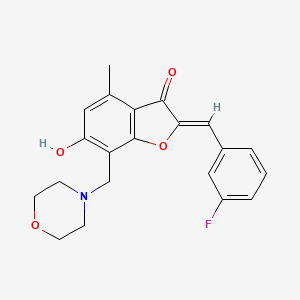

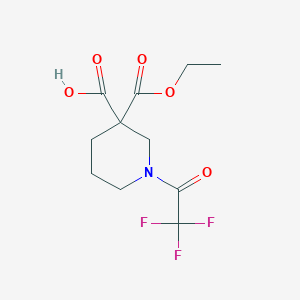

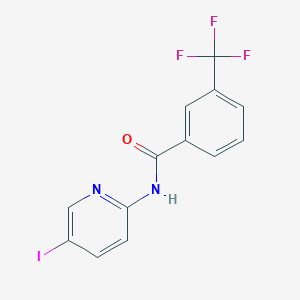

![molecular formula C15H17N3OS B2883232 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034400-50-3](/img/structure/B2883232.png)

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The research on pyrazoline derivatives, including compounds structurally similar to 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one, has demonstrated promising antibacterial properties. These compounds were synthesized through cyclization reactions and exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents. The antibacterial activity was evaluated using the microdilution method to determine the minimum inhibitory concentration (MIC), showing promising results compared to standard antibiotics such as Gentamicin and Tetracycline (Rani et al., 2015).

Antimicrobial and Antioxidant Evaluation

Further studies on pyrazoline derivatives have demonstrated not only antimicrobial activity but also significant antioxidant properties. These compounds were synthesized from chalcone derivatives and evaluated for antimicrobial activity, showcasing a range of effects from significant to moderate against various microbial strains. This research underlines the dual potential of such compounds in both antimicrobial and antioxidant applications, opening avenues for their use in therapeutic contexts (Sid et al., 2013).

Synthetic Pathways and Functionalization

The exploration of cyclic oxalyl compounds and their reactions with hydrazines or hydrazones has led to the synthesis of a variety of derivatives with potential biological activity. The study elaborates on the synthetic routes and reactions involved in creating these derivatives, contributing to the understanding of how to manipulate the core structure for desired biological activities. Such research provides a foundation for the development of novel therapeutic agents based on the pyrazoline scaffold (Şener et al., 2002).

Novel Pyrazole, Isoxazole, and Benzodiazepine Derivatives

Research into the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown these compounds to have antimicrobial and anti-inflammatory activities. The study illustrates the potential of these derivatives in medicinal chemistry, especially in designing new drugs with enhanced biological activities (Kendre et al., 2015).

Multicomponent Condensations for Novel Heterocycles

The development of regio- and chemoselective multicomponent protocols has enabled the synthesis of novel heterocyclic compounds, showcasing the versatility of pyrazoline-based compounds in creating structurally diverse molecules. This research not only advances synthetic chemistry methodologies but also provides new compounds for potential pharmaceutical evaluation (Chebanov et al., 2008).

Wirkmechanismus

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of metabotropic receptor involved in the regulation of various physiological processes, including neurotransmission and synaptic plasticity .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . As a NAM, it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .

Result of Action

The negative allosteric modulation of mGluR2 by this compound can lead to a decrease in glutamatergic neurotransmission. This could potentially have therapeutic implications for disorders where glutamate signaling is dysregulated .

Biochemische Analyse

Biochemical Properties

The compound interacts with the mGluR2, a type of metabotropic glutamate receptor . As a NAM, it inhibits the receptor’s activity, which can have significant effects on biochemical reactions within the cell .

Cellular Effects

The compound’s interaction with mGluR2 can influence various cellular processes. For instance, it has been found to induce apoptosis in A549 lung cancer cells and elevate the levels of integrin beta 4 and reactive oxygen species (ROS) .

Molecular Mechanism

At the molecular level, the compound exerts its effects by binding to the mGluR2 receptor and inhibiting its activity . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

IUPAC Name |

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-15(7-11-20-14-4-2-1-3-5-14)17-9-10-18-13(12-17)6-8-16-18/h1-6,8H,7,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSCOYYIFCUSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

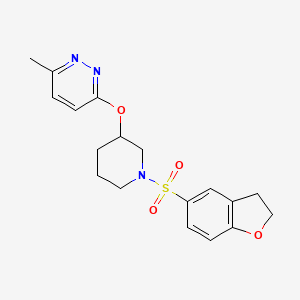

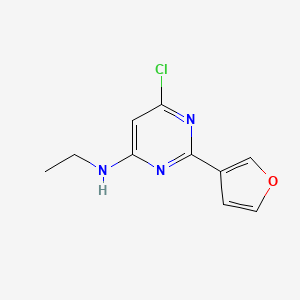

![1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2883150.png)

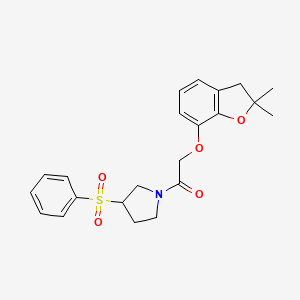

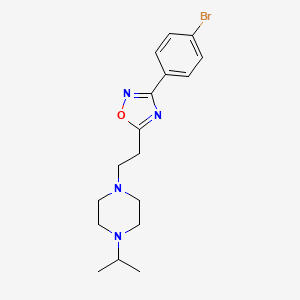

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2883154.png)

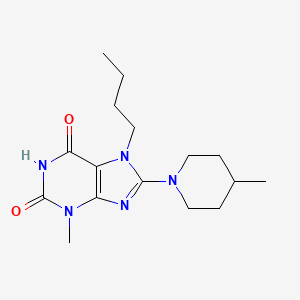

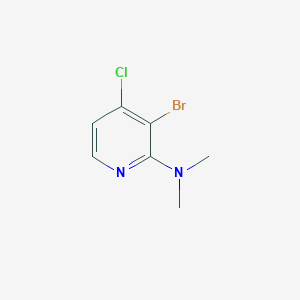

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2883155.png)

![2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2883167.png)

![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)